molecular formula C15H11NS B12051406 Phenanthrene-9-thiocarboxamide CAS No. 1347815-05-7

Phenanthrene-9-thiocarboxamide

Cat. No.: B12051406
CAS No.: 1347815-05-7
M. Wt: 237.32 g/mol
InChI Key: IHRUNXUYYLHFBE-UHFFFAOYSA-N
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Description

Phenanthrene-9-thiocarboxamide is an organic compound with the molecular formula C15H11NS It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, where a thiocarboxamide group is attached at the 9th position of the phenanthrene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenanthrene-9-thiocarboxamide can be synthesized through several methods. One common approach involves the reaction of phenanthrene-9-carboxylic acid with thionyl chloride to form phenanthrene-9-thiocarbonyl chloride, which is then treated with ammonia to yield this compound. The reaction conditions typically involve:

    Thionyl chloride: as a reagent

    Ammonia: as a nucleophile

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: Phenanthrene-9-thiocarboxamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiols.

    Substitution: The thiocarboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products:

    Oxidation: Phenanthrene-9-sulfoxide, phenanthrene-9-sulfone.

    Reduction: Phenanthrene-9-thiol.

Scientific Research Applications

Phenanthrene-9-thiocarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of phenanthrene-9-thiocarboxamide involves its interaction with various molecular targets. It can bind to proteins and enzymes, altering their activity. The thiocarboxamide group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or electron transport in materials science.

Comparison with Similar Compounds

Phenanthrene-9-thiocarboxamide can be compared with other similar compounds, such as:

    Anthracene-9-thiocarboxamide: Similar structure but with an anthracene core.

    4′-Methylbiphenyl-4-thiocarboxamide: Contains a biphenyl core with a thiocarboxamide group.

    Pyrrole-2-thiocarboxamide: Features a pyrrole ring with a thiocarboxamide group.

Uniqueness: this compound is unique due to its phenanthrene core, which provides a rigid, planar structure that can interact with various molecular systems

Properties

CAS No.

1347815-05-7

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

IUPAC Name

phenanthrene-9-carbothioamide

InChI

InChI=1S/C15H11NS/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H2,16,17)

InChI Key

IHRUNXUYYLHFBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=S)N

Origin of Product

United States

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